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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two of BioInvent's lead

clinical-stage immuno-oncology candidates, BI-1206 and BI-1808. The information is based on

publicly available preclinical and clinical data, offering a comprehensive overview of their

mechanisms of action, efficacy, and safety profiles to support independent validation of their

therapeutic activity.

Introduction to BI-1206 and BI-1808
BioInvent International AB is a clinical-stage biotech company focused on the discovery and

development of novel and first-in-class immuno-modulatory antibodies for cancer therapy. This

guide focuses on two of their key assets:

BI-1206: A high-affinity monoclonal antibody that selectively binds to and blocks the inhibitory

Fcγ receptor IIB (FcγRIIB). This mechanism is designed to overcome resistance to and

enhance the efficacy of other anticancer antibodies, such as rituximab and anti-PD-1

therapies.

BI-1808: A first-in-class monoclonal antibody targeting Tumor Necrosis Factor Receptor 2

(TNFR2). By blocking TNFR2, BI-1808 aims to deplete regulatory T cells (Tregs) and expand

the population of cytotoxic CD8+ T cells within the tumor microenvironment, thereby

promoting an anti-tumor immune response.
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Comparative Efficacy Data
The following tables summarize the clinical efficacy of BI-1206 and BI-1808 in various oncology

settings, based on data from their respective Phase 1/2a clinical trials.

Table 1: Clinical Efficacy of BI-1206

Clinical
Trial

Indicati
on

Treatme
nt
Regime
n

Number
of
Evaluab
le
Patients

Overall
Respon
se Rate
(ORR)

Complet
e
Respon
se (CR)

Partial
Respon
se (PR)

Stable
Disease
(SD)

NCT0357

1568

Relapsed

/Refracto

ry Non-

Hodgkin'

s

Lympho

ma

(NHL)

BI-1206

(IV) +

Rituxima

b

17
35.3%

(6/17)

29.4%

(5/17)

5.9%

(1/17)

35.3%

(6/17)

BI-1206

(SC) +

Rituxima

b

9
55.6%

(5/9)

22.2%

(2/9)

33.3%

(3/9)

33.3%

(3/9)

BI-1206

+

Rituxima

b +

Acalabrut

inib

8
63%

(5/8)

25%

(2/8)

37.5%

(3/8)

37.5%

(3/8)

NCT0421

9254

Advance

d Solid

Tumors

(heavily

pre-

treated)

BI-1206

+

Pembroli

zumab

36
5.6%

(2/36)

2.8%

(1/36)

2.8%

(1/36)

30.6%

(11/36)
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Data sourced from BioInvent corporate presentations and clinical trial disclosures.

Table 2: Clinical Efficacy of BI-1808

Clinical
Trial

Indicati
on

Treatme
nt
Regime
n

Number
of
Evaluab
le
Patients

Overall
Respon
se Rate
(ORR)

Complet
e
Respon
se (CR)

Partial
Respon
se (PR)

Stable
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(SD)
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BI-1808
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apy
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7.7%

(2/26)
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(1/26)
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(9/26)
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ma
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BI-1808

Monother

apy

9
44.4%

(4/9)

11.1%

(1/9)

33.3%

(3/9)

55.6%

(5/9)
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(PTCL)

BI-1808
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apy

2
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(1/2)
0% (0/2)

50%

(1/2)
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(1/2)
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+
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0% (0/4) 0% (0/4) 0% (0/4)

25%

(1/4)

Data sourced from BioInvent corporate presentations and clinical trial disclosures.[1]

Mechanism of Action and Signaling Pathways
The therapeutic activities of BI-1206 and BI-1808 are rooted in their distinct molecular targets

and the signaling pathways they modulate.

BI-1206 and the FcγRIIB Signaling Pathway
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BI-1206 targets FcγRIIB, the only inhibitory Fc gamma receptor. On B-cells, co-ligation of

FcγRIIB with the B-cell receptor (BCR) by antibody-antigen complexes leads to the

phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) in FcγRIIB's

cytoplasmic domain. This recruits the phosphatase SHIP, which inhibits downstream signaling,

leading to a dampening of the immune response. By blocking FcγRIIB, BI-1206 is designed to

prevent this inhibitory signaling and enhance the efficacy of antibody-based cancer therapies.
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Caption: FcγRIIB inhibitory signaling pathway and the mechanism of action of BI-1206.
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BI-1808 and the TNFR2 Signaling Pathway in Cancer
BI-1808 targets TNFR2, a receptor predominantly expressed on tumor-infiltrating regulatory T

cells (Tregs). Activation of TNFR2 on Tregs promotes their proliferation and suppressive

function, creating an immunosuppressive tumor microenvironment. BI-1808 is a ligand-blocking

antibody that prevents TNF-α from binding to TNFR2. This is hypothesized to lead to the

depletion of Tregs and an expansion of anti-tumor CD8+ T cells.
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Caption: TNFR2 signaling in the tumor microenvironment and the mechanism of action of BI-

1808.
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Detailed, step-by-step experimental protocols for the preclinical validation of BI-1206 and BI-

1808 are proprietary to BioInvent. However, based on their publications, the following provides

an overview of the key experimental methodologies employed.

In Vivo Efficacy Studies in Patient-Derived Xenograft
(PDX) Models
Objective: To evaluate the anti-tumor activity of BI-1206 and BI-1808, alone and in combination

with other therapies, in a setting that closely mimics human tumors.

General Protocol Outline:

Model Establishment: Patient tumor tissue is implanted into immunocompromised mice.

Once tumors are established and reach a specified volume, the mice are randomized into

treatment and control groups.

Treatment Administration:

BI-1206: Administered intravenously (IV) or subcutaneously (SC) at specified doses and

schedules, often in combination with rituximab, pembrolizumab, or other agents.

BI-1808: Administered as a single agent or in combination with an anti-PD-1 antibody.

Control groups receive vehicle or the combination agents without the investigational drug.

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Mouse body weight is also monitored as a measure of toxicity.

Endpoint Analysis: The study concludes when tumors in the control group reach a

predetermined size or at a specified time point. Endpoints include tumor growth inhibition,

tumor regression, and overall survival of the mice.

Pharmacodynamic Analysis: At the end of the study, tumors and blood may be collected to

analyze biomarkers, such as the infiltration of immune cells (e.g., CD8+ T cells, Tregs) by

immunohistochemistry or flow cytometry, to confirm the mechanism of action.
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Caption: A representative workflow for in vivo efficacy studies using PDX models.

Conclusion
BI-1206 and BI-1808 represent two promising, first-in-class antibody-based immunotherapies

with distinct mechanisms of action. BI-1206 aims to enhance the efficacy of existing antibody

therapies by blocking the inhibitory FcγRIIB receptor, with encouraging clinical data in Non-

Hodgkin's Lymphoma. BI-1808 targets the TNFR2 receptor to modulate the tumor

microenvironment by depleting regulatory T cells and activating cytotoxic T cells, showing

promising activity in solid tumors and T-cell lymphomas.

The data presented in this guide, including comparative efficacy tables and mechanistic

pathways, provide a foundation for researchers and drug development professionals to

independently assess the activity and potential of these novel therapeutic agents. Further

clinical development and data maturation will be crucial in fully defining their roles in cancer

therapy.
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To cite this document: BenchChem. [Independent Validation of BioInvent's BI-1206 and BI-
1808: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787416#independent-validation-of-bi-1230-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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